molecular formula C22H21BrO4 B11157365 5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one

5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one

Cat. No.: B11157365
M. Wt: 429.3 g/mol
InChI Key: SKGWRGXVHFRRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The brominated phenyl compound is then reacted with an appropriate esterifying agent, such as ethyl chloroformate, in the presence of a base like pyridine.

    Coupling Reaction: The esterified intermediate is coupled with a chromen-2-one derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step requires a palladium catalyst, a base like potassium carbonate, and a suitable solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine in a polar solvent such as DMF.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and the chromen-2-one core structure are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar bromophenyl functionality.

    6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Compounds with bromophenyl groups and imidazo-thiazole cores.

Uniqueness

5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one is unique due to its specific combination of a bromophenyl group, an oxoethoxy linkage, and a chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one family, has garnered attention for its diverse biological activities. This compound, with a molecular formula of C22H21BrO4, is being investigated for potential therapeutic applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Synthesis

The compound is characterized by its unique structural components, including a butyl group and a bromophenyl moiety. The synthesis typically involves the reaction of 4-bromophenylacetic acid with 4-butyl-2H-chromen-2-one under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction conditions are optimized to enhance yield and purity, with purification achieved through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. For instance, one study reported an IC50 value in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays against a range of bacterial strains revealed that it effectively inhibits growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Case Studies

  • Cytotoxicity on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results showed that treatment with the compound resulted in a significant reduction in cell viability, corroborated by flow cytometry analysis indicating increased apoptosis rates.
  • Antimicrobial Efficacy : In another investigation, the compound's efficacy was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited superior activity compared to conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to altered cellular responses essential for its anticancer and antimicrobial effects. Detailed molecular docking studies have provided insights into these interactions, revealing potential binding sites on target proteins involved in cell proliferation and survival .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Formula C22H21BrO4Varies (e.g., C21H19BrO4)
Anticancer Activity Significant (IC50 in low micromolar range)Moderate to high
Antimicrobial Activity Effective against various strainsVaries; some exhibit lower efficacy
Mechanism Modulates signaling pathways; induces apoptosisVaries; often similar mechanisms

Properties

Molecular Formula

C22H21BrO4

Molecular Weight

429.3 g/mol

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methylchromen-2-one

InChI

InChI=1S/C22H21BrO4/c1-3-4-5-16-12-21(25)27-20-11-14(2)10-19(22(16)20)26-13-18(24)15-6-8-17(23)9-7-15/h6-12H,3-5,13H2,1-2H3

InChI Key

SKGWRGXVHFRRML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.